molecular formula C8H10F3N3O B15317832 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine

Cat. No.: B15317832
M. Wt: 221.18 g/mol
InChI Key: VJRQCSHFPITZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its stability and metabolic resistance.

    Industry: Utilized in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing oxadiazoles and piperidine derivatives. Examples include:

Uniqueness

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine is unique due to its specific combination of the trifluoromethyl group, oxadiazole ring, and piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H10F3N3O

Molecular Weight

221.18 g/mol

IUPAC Name

3-piperidin-4-yl-5-(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H10F3N3O/c9-8(10,11)7-13-6(14-15-7)5-1-3-12-4-2-5/h5,12H,1-4H2

InChI Key

VJRQCSHFPITZMX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC(=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.